molecular formula C17H26N2 B12867098 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine

1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine

Cat. No.: B12867098
M. Wt: 258.4 g/mol
InChI Key: DANSRUVTWYEJOA-UHFFFAOYSA-N
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Description

1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine is a compound that features both a piperidine and a pyrrolidine ring. These heterocyclic structures are significant in medicinal chemistry due to their presence in many pharmacologically active compounds. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrrolidine ring is a five-membered ring also containing one nitrogen atom. The benzyl group attached to the pyrrolidine ring further enhances the compound’s chemical properties and potential biological activities.

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

1-[(3-benzylpyrrolidin-2-yl)methyl]piperidine

InChI

InChI=1S/C17H26N2/c1-3-7-15(8-4-1)13-16-9-10-18-17(16)14-19-11-5-2-6-12-19/h1,3-4,7-8,16-18H,2,5-6,9-14H2

InChI Key

DANSRUVTWYEJOA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2C(CCN2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method is the reductive amination of a suitable ketone with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as rhodium or nickel complexes can also be employed to improve the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine is unique due to the presence of both piperidine and pyrrolidine rings, which can confer distinct chemical and biological properties. The benzyl group further enhances its potential interactions with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a piperidine core linked to a pyrrolidine moiety via a benzyl group. This structural configuration is significant for its interaction with biological targets.

Synthesis

The synthesis of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine typically involves the reaction of piperidine derivatives with benzyl-pyrrolidine intermediates. The synthetic route often emphasizes yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of piperidine have shown moderate protection against viruses such as CVB-2 and HSV-1. Compounds like 3f and 3g demonstrated significant activity, with IC50 values indicating their effectiveness against viral replication .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of piperidine derivatives. For example, donepezil hybrids, which share structural similarities with 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine, have been shown to inhibit acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. The most potent hybrids demonstrated low toxicity and significant AChE inhibition, suggesting therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar piperidine derivatives have been tested against various bacterial strains, showing efficacy against Gram-positive and Gram-negative bacteria. The antimicrobial spectrum often includes pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

The biological activity of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine can be attributed to its ability to interact with specific receptors or enzymes:

  • AChE Inhibition : Compounds that inhibit AChE can enhance acetylcholine levels in the synaptic cleft, improving cognitive functions.
  • Viral Replication Interference : Structural analogs may disrupt viral entry or replication through interactions with viral proteins or host cell receptors.

Case Studies

Several case studies illustrate the compound's potential:

  • Neuroprotective Study : A study involving donepezil derivatives showed significant improvements in cognitive function in animal models, correlating with AChE inhibition .
  • Antiviral Screening : In vitro studies demonstrated that certain piperidine derivatives provided moderate protection against viral infections, highlighting the need for further exploration of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine in antiviral drug development .

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